Brevinin-2Rb is isolated from the skin of the Rana pipiens (Northern leopard frog) and is classified as an antimicrobial peptide. Antimicrobial peptides are short, typically consisting of 10 to 70 amino acids, and are integral to the innate immune response in many organisms. The Brevinin family, including Brevinin-2Rb, exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
The synthesis of Brevinin-2Rb can be achieved through Solid Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a solid resin support, followed by cleavage and purification steps.
Brevinin-2Rb consists of a sequence of amino acids that form a specific three-dimensional structure essential for its biological function. The primary structure includes 22 amino acids, characterized by:
The molecular formula for Brevinin-2Rb is C₁₄H₁₉N₃O₄S, with a molecular weight of approximately 329.4 g/mol .
Brevinin-2Rb exhibits various chemical reactions that contribute to its antimicrobial activity:
The mechanism of action of Brevinin-2Rb primarily involves:
Brevinin-2Rb exhibits several notable physical and chemical properties:
Brevinin-2Rb has several promising applications in scientific research and medicine:
Brevinin peptides exhibit remarkable phylogenetic diversity across Anura (frogs and toads). Over 350 isoforms have been identified, predominantly in Eurasian Ranidae species, though they are absent in North American ranids [5] [9]. This distribution suggests genus-specific evolutionary trajectories:
Table 1: Phylogenetic Distribution of Select Brevinin-2 Peptides
Anuran Species | Brevinin-2 Isoform | Unique Properties | Geographical Region |
---|---|---|---|
Rana brevipoda porsa | Brevinin-2 | Prototype peptide; 33 residues, Rana box | Japan |
Rana pirica | Brevinin-2PRa–e | High anti-Pseudomonas activity | Hokkaido, Japan |
Hylarana latouchii | Nigrocin-HL* | "Rana box"-dependent structural stability | Fujian, China |
Hylarana guentheri | Brevinin-2GUb | Modest activity; enhanced by N-terminal truncation | Southern China |
*Nigrocin-HL belongs to the Brevinin-2 structural superfamily [1] [6] [10].
The Rana box (C-terminal cyclic heptapeptide: Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) is a signature motif in >80% of Brevinin-2 peptides. Despite its prevalence, functional studies reveal paradoxical roles:
Table 2: Functional Impact of Rana Box Modifications
Peptide | Modification | Antimicrobial Activity Change | Structural Consequence |
---|---|---|---|
Nigrocin-HL (Natural) | None (Intact Rana box) | Baseline activity vs. Gram± bacteria | Stable α-helix; disulfide-dependent fold |
Nigrocin-HLD | Rana box deletion | Unchanged potency | Reduced helicity; loss of C-terminal loop |
Nigrocin-HLM | Rana box → Phe-amidation | 4–8× lower MIC vs. MRSA | Enhanced amphipathicity; shortened helix |
Brevinin-2GUb-6K | N-terminal truncation + 6 Lys | 16-fold MIC reduction vs. E. coli | Increased α-helix content (CD analysis) |
Data synthesized from [6] [10].
Brevinin-2 peptides contribute to immune defense through membrane disruption and immunomodulation. Their efficacy varies across taxa, influencing amphibian resilience to pathogens:
Table 3: Innate Immune Functions of Brevinin-2 Peptides in Amphibian Taxa
Taxonomic Group | Key Pathogen Threats | Brevinin-2-Mediated Defense | Efficacy Outcome |
---|---|---|---|
Ranidae (Rana, Hylarana) | Batrachochytrium dendrobatidis | Pore formation in fungal membranes | Higher survival in peptide-rich species |
Hylidae (Hypsiboas) | Gram-negative bacteria | LPS neutralization; membrane permeabilization | Limited efficacy; relies on other AMPs |
Bufonidae (Bufo) | Staphylococcus aureus | Weak activity; low cationic charge | High susceptibility to MRSA |
Dendrobatidae | Pseudomonas aeruginosa | No Brevinin-2 production | Compensatory AMPs (e.g., Dermaseptins) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5